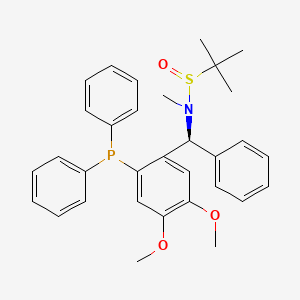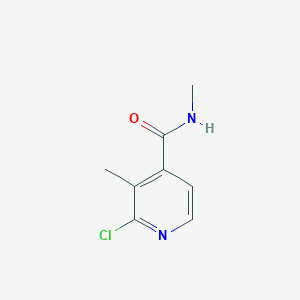
2-Chloro-N,3-dimethylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,3-dimethylisonicotinamide is an organic compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is a derivative of isonicotinamide, featuring a chlorine atom and two methyl groups attached to the nitrogen and carbon atoms of the isonicotinamide ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Chloro-N,3-dimethylisonicotinamide typically involves the following steps :
Esterification: 2-Chloronicotinic acid is reacted with methanol to form 2-chloromethyl nicotinate.
Aminolysis: The ester undergoes aminolysis with dimethylamine in the presence of a catalyst to yield this compound.
This method is advantageous due to its mild reaction conditions, simple process equipment, and low production cost. The reaction is highly controllable, resulting in good product quality with minimal waste.
Analyse Des Réactions Chimiques
2-Chloro-N,3-dimethylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
2-Chloro-N,3-dimethylisonicotinamide has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N,3-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways . The chlorine atom and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-Chloro-N,3-dimethylisonicotinamide can be compared with other nicotinamide derivatives, such as :
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Propriétés
Formule moléculaire |
C8H9ClN2O |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-chloro-N,3-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-6(8(12)10-2)3-4-11-7(5)9/h3-4H,1-2H3,(H,10,12) |
Clé InChI |
SDIRFNYHWSGFCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1Cl)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



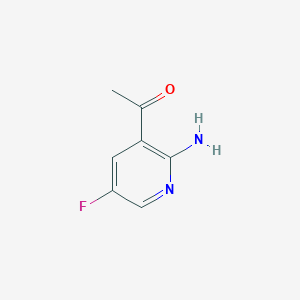
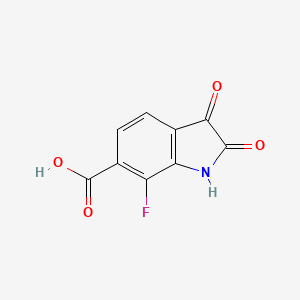
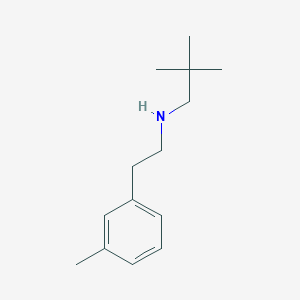
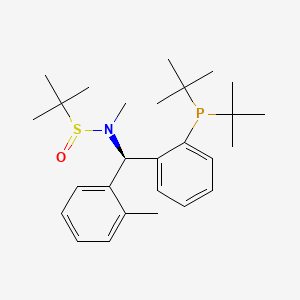
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
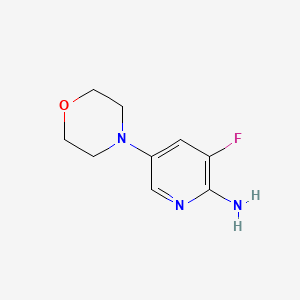
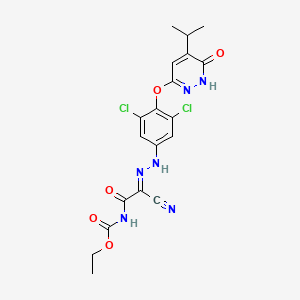
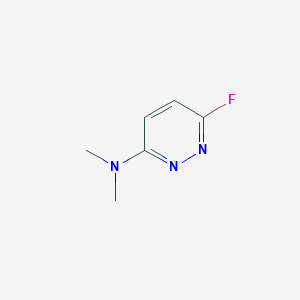
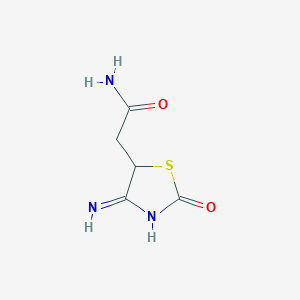
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
